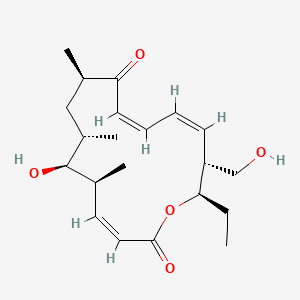
(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione is a 16-membered macrolide antibiotic derived from the bacterium Micromonospora griseorubida. It is part of the mycinamicin family, known for their potent antibacterial properties. These compounds inhibit protein biosynthesis in bacterial pathogens by binding to the ribosome, making them effective against a range of bacterial infections .
准备方法
Synthetic Routes and Reaction Conditions
The total synthesis of (3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione involves a largely catalysis-based routeKey steps include the formation of the macrolactone ring and the installation of deoxy sugars such as desosamine, chalcose, mycinose, and aldgarose .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Micromonospora griseorubida. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
化学反应分析
Types of Reactions
(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the macrolide ring.
Substitution: Various substitution reactions can be employed to introduce different functional groups onto the macrolide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation and reducing agents like lithium aluminum hydride for reduction reactions. Typical conditions involve controlled temperatures and pH to ensure the stability of the macrolide ring .
Major Products Formed
Major products formed from these reactions include Mycinamicin I and Mycinamicin V, which are more oxidized forms of this compound .
科学研究应用
(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione has a wide range of scientific research applications:
作用机制
(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione exerts its antibacterial effects by binding to the bacterial ribosome, specifically targeting the large ribosomal subunit. This binding narrows the nascent protein exit tunnel, thereby inhibiting protein biosynthesis and leading to bacterial cell death . The molecular targets include the ribosomal RNA and associated proteins involved in the translation process .
相似化合物的比较
Similar Compounds
Erythromycin: A 14-membered macrolide with a similar mechanism of action but a different macrolactone ring size.
Clarithromycin: Another 14-membered macrolide with enhanced stability and broader spectrum of activity.
Azithromycin: A 15-membered macrolide known for its extended half-life and improved pharmacokinetics.
Uniqueness
(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione is unique due to its 16-membered macrolide ring, which provides a different binding profile and potentially overcomes resistance mechanisms that affect 14- and 15-membered macrolides . Its distinct glycosylation pattern and functional groups also contribute to its unique properties and effectiveness against resistant bacterial strains .
属性
CAS 编号 |
77704-61-1 |
|---|---|
分子式 |
C21H32O5 |
分子量 |
364.5 g/mol |
IUPAC 名称 |
(3Z,5S,6S,7S,9R,11Z,13Z,15R,16R)-16-ethyl-6-hydroxy-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |
InChI |
InChI=1S/C21H32O5/c1-5-19-17(13-22)8-6-7-9-18(23)15(3)12-16(4)21(25)14(2)10-11-20(24)26-19/h6-11,14-17,19,21-22,25H,5,12-13H2,1-4H3/b8-6-,9-7-,11-10-/t14-,15+,16-,17+,19+,21+/m0/s1 |
InChI 键 |
HUAKBQRUWMYNSD-NMQQROTKSA-N |
SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)CO |
手性 SMILES |
CC[C@@H]1[C@H](/C=C\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C\C(=O)O1)C)O)C)C)CO |
规范 SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)CO |
同义词 |
mycinamicin IV aglycone mycinolide IV |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















